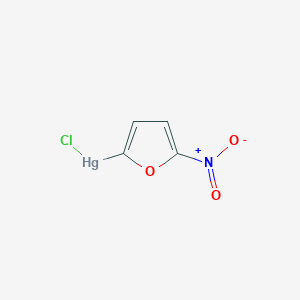![molecular formula C12H18O5 B14634279 Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate CAS No. 54460-32-1](/img/structure/B14634279.png)
Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate is an organic compound with a complex structure that includes an ester and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate can be achieved through several methods. One common approach involves the esterification of a suitable precursor with ethyl alcohol in the presence of an acid catalyst. The reaction typically requires controlled temperatures and may involve intermediate steps to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for efficiency and yield, utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the ester or ketone groups under suitable conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines, and other nucleophilic species
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism by which Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate exerts its effects involves interactions with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the cyclopentane ring.
Methyl 2-bromo-3-[1-(ethoxycarbonyl)-2-oxocyclopentyl]propanoate: A related compound with a bromine substituent, used in similar synthetic applications
Uniqueness
Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate is unique due to its combination of ester and ketone functionalities within a cyclopentane ring. This structure provides distinct reactivity and potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
54460-32-1 |
|---|---|
Molekularformel |
C12H18O5 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
ethyl 1-(2-acetyloxyethyl)-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H18O5/c1-3-16-11(15)12(6-4-5-10(12)14)7-8-17-9(2)13/h3-8H2,1-2H3 |
InChI-Schlüssel |
ZWIBFVJCJFZCOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCCC1=O)CCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


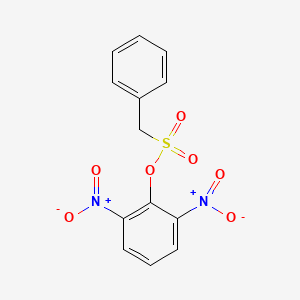

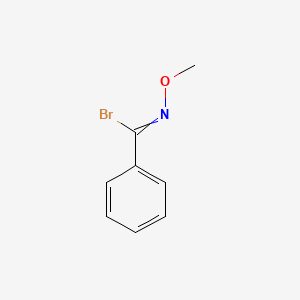
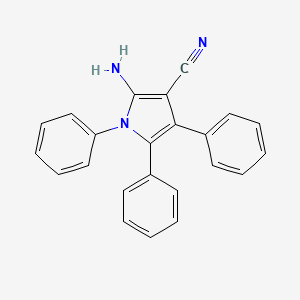
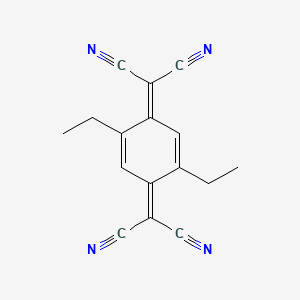
![1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea](/img/structure/B14634228.png)
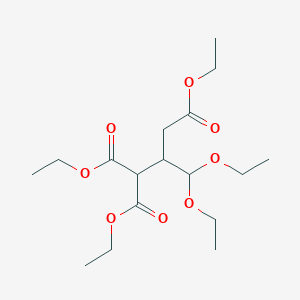
![(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B14634236.png)
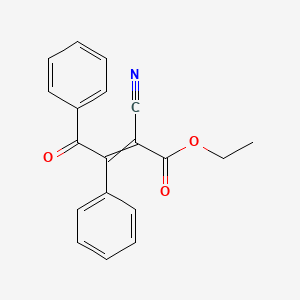
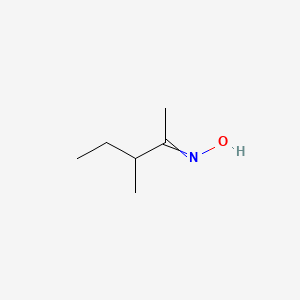
![1-[(5-Nitropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634259.png)
![Oxobis[(oxolan-2-yl)methoxy]phosphanium](/img/structure/B14634261.png)
![[(4-Chlorophenyl)(phenyl)methylidene]hydrazine](/img/structure/B14634269.png)
